molecular formula C15H17NO3 B6179191 tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate CAS No. 2639451-17-3

tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate

Cat. No.: B6179191
CAS No.: 2639451-17-3
M. Wt: 259.3
InChI Key:
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Description

tert-Butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an oxirane (epoxide) ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Oxirane Ring: The oxirane ring can be introduced via epoxidation of an appropriate alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the oxirane ring.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Diols: From the oxidation of the oxirane ring.

    Alcohols: From the reduction of the oxirane ring.

    Nitrated Indoles: From electrophilic substitution reactions on the indole core.

Scientific Research Applications

tert-Butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the indole core can participate in various non-covalent interactions. These interactions can modulate biological pathways and molecular functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate
  • tert-Butyl 2-(substituted benzamido)phenylcarbamate

Uniqueness

tert-Butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate is unique due to the combination of its functional groups, which provide a distinct reactivity profile

Properties

CAS No.

2639451-17-3

Molecular Formula

C15H17NO3

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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